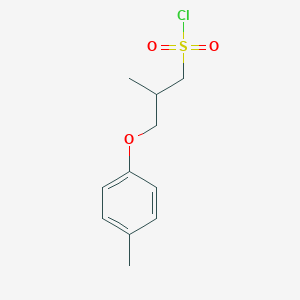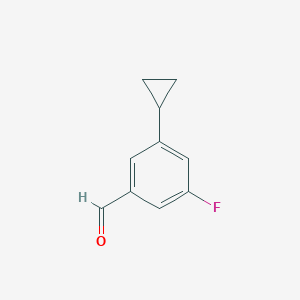
3-Cyclopropyl-5-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-5-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a fluorine atom and a cyclopropyl group, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where a precursor such as 3-cyclopropyl-5-chlorobenzaldehyde is treated with a fluorinating agent like potassium fluoride in the presence of a suitable solvent . Another method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen-exchange reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Cyclopropyl-5-fluorobenzoic acid.
Reduction: 3-Cyclopropyl-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Cyclopropyl-5-fluorobenzaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3-Cyclopropylbenzaldehyde
Uniqueness
3-Cyclopropyl-5-fluorobenzaldehyde is unique due to the presence of both a cyclopropyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1801739-64-9 |
|---|---|
Molekularformel |
C10H9FO |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
3-cyclopropyl-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO/c11-10-4-7(6-12)3-9(5-10)8-1-2-8/h3-6,8H,1-2H2 |
InChI-Schlüssel |
PTAXRXJJFUZUDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=CC(=C2)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



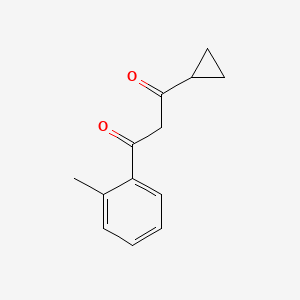
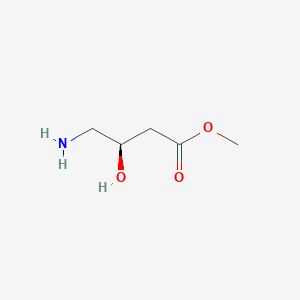
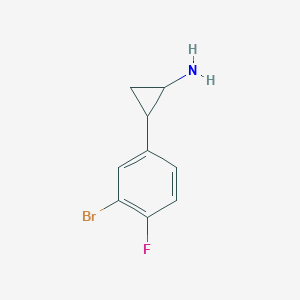
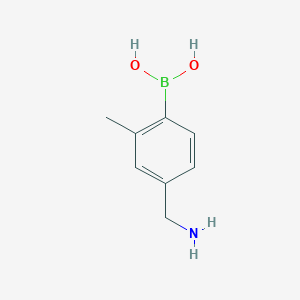
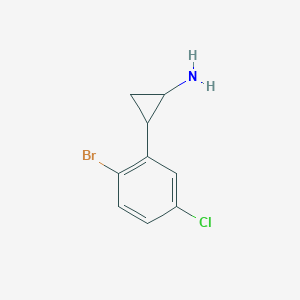
![1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628812.png)
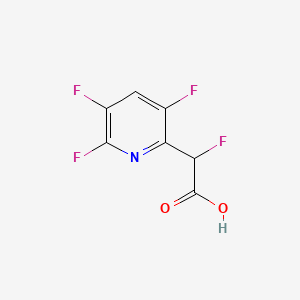



![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B13628844.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13628849.png)
